

Application Notes & Protocol for Lisavanbulin IV Infusion

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Compound Focus: Lisavanbulin

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Indication: Investigational treatment for recurrent glioblastoma and platinum-resistant/refractory ovarian, fallopian tube, or primary peritoneal cancer [1]. **Drug: Lisavanbulin** (BAL101553), a prodrug of the active compound Avanbulin, a microtubule-destabilizing agent [1]. **Objective:** To provide detailed methodology for the administration of **Lisavanbulin** via 48-hour continuous IV infusion using an elastomeric pump at the recommended Phase 2 dose (RP2D) of 70 mg/m² [1].

Recommended Dosage and Administration

The administration parameters are standardized based on the Phase 2a clinical trial design [1].

Table 1: Dosage and Schedule

Parameter	Specification
Patient Population	Adults with recurrent glioblastoma or platinum-resistant/refractory ovarian cancer [1]
Recommended Phase 2 Dose (RP2D)	70 mg/m ² [1]

Parameter	Specification
Infusion Duration	48 hours (continuous) [1]
Treatment Cycle	Administered on Days 1, 8, and 15 of a 28-day cycle [1]
Minimum Treatment	2 cycles. Patients with objective response or stable disease may continue until progression or unacceptable toxicity [1]

Materials and Equipment

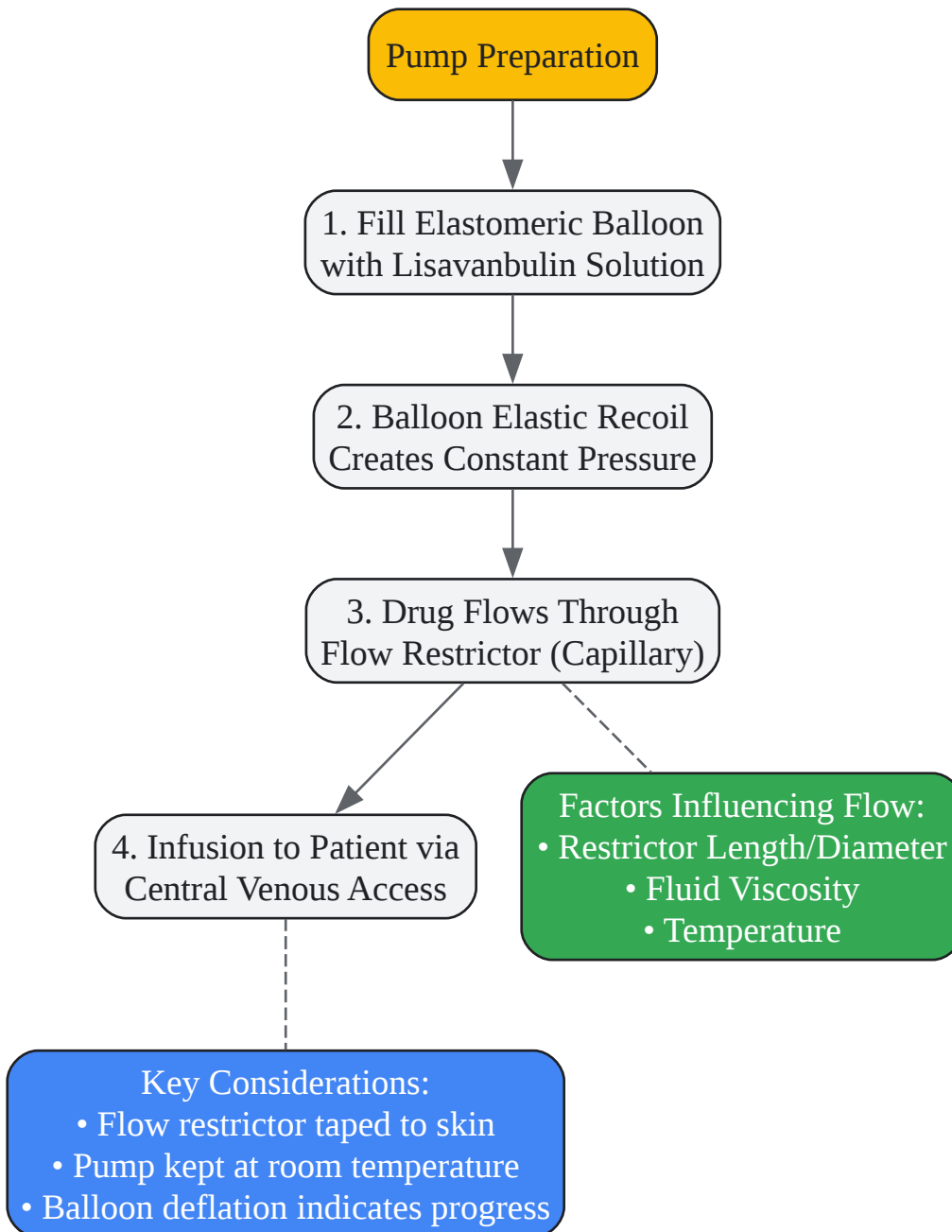
Gathering the correct materials is critical for protocol execution.

Table 2: Equipment and Supplies

Item	Specification / Model (if known)	Purpose
Lisavanbulin Solution	Prepared per pharmacy protocol	Active pharmaceutical ingredient
Elastomeric Pump	Baxter models 2C4711K or 2C1009KP/2C4009K [1]	Primary infusion device
Venous Access	Implantable venous access system (e.g., port) [1]	Drug delivery to bloodstream
Infusion Line	Pump-specific, with flow restrictor	Connects pump to patient

Elastomeric Pump Setup and Principle of Operation

The pump operates on physical principles without external power [2] [3].



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Technical Notes on Flow Control [2]:

- **Flow Restrictor:** A capillary tube within the infusion line is the critical component controlling the flow rate. The rate is inversely proportional to the length and directly proportional to the radius of the tube (following the Hagen-Poiseuille law).
- **Pressure Source:** The pressure is generated by the continuous elastic recoil of the filled balloon reservoir.

- **Temperature Sensitivity:** The flow rate changes by approximately $\pm 2\%$ per 1°C (1.8°F) change in temperature. The flow restrictor must be taped securely to the patient's skin to stabilize at body temperature and mitigate ambient temperature fluctuations [2] [3].
- **Height Difference:** The pump should be maintained at the same level as the distal connection site (e.g., the chest port) during infusion, as height differences can affect the pressure gradient and flow rate [2].

Step-by-Step Infusion Protocol

A. Preparation and Initiation

- **Calculate Dose:** Determine the total volume of **Lisavanbulin** solution required based on the 70 mg/m^2 dose and the patient's body surface area [1].
- **Aseptic Fill:** Under aseptic conditions, fill the elastomeric balloon with the calculated volume of drug solution via the pump's fill port [3].
- **Purge Line:** Prime the infusion line to remove air according to the pump manufacturer's instructions.
- **Patient Connection:** Connect the pump's patient connector to the patient's implanted venous access system [1] [3].
- **Secure Flow Restrictor:** Tape the flow restrictor firmly against the patient's skin to ensure consistent temperature regulation [3].
- **Start Infusion:** Open the clamp on the infusion line to initiate the 48-hour continuous infusion [3].

B. Patient Monitoring and Management During Infusion Educate patients to ensure proper administration in an outpatient setting [3]:

- **Pump Positioning:** Wear the pump in a provided fanny pack between the armpits and hips. Avoid placing it under blankets or direct sunlight.
- **Activity:** Normal light activities and walking are permitted. Avoid strenuous exercise, swimming, saunas, and contact sports.
- **Showering:** Protect the pump and the access site from water using a plastic bag and a waterproof dressing.
- **Flow Verification:** Approximately 18-24 hours after initiation, the balloon should show slight deflation and wrinkling. If no change is observed, patients should check for kinks or clamps on the tubing and contact their healthcare provider [3].

C. Completion and Disconnection

- The infusion is complete when the balloon is fully deflated, which typically occurs around **48 hours** (with a possible range of 42-52 hours) [3].
- Disconnect the pump from the patient's venous access using aseptic technique [3].

- Dispose of the single-use pump and supplies according to institutional guidelines for cytotoxic waste [3].

Safety and Tolerability Profile

At the RP2D of 70 mg/m² (48-hour IV infusion), **Lisavanbulin** was well-tolerated [1].

- **Most Common AEs:** The majority of adverse events (AEs) related to the study treatment were mild to moderate (Grade 1/2) [1].
- **Serious AEs:** In the Phase 2a study, no serious adverse events (SAEs) were considered related to **Lisavanbulin** treatment [1].
- **Discontinuations:** No AEs led to permanent treatment discontinuation in the studied cohort [1].
- **DLT:** One dose-limiting toxicity (Grade 3 hypotension) was observed during the Phase 1 dose-escalation at the 70 mg/m² dose level [1].

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References

1. Safety and anti-tumor activity of lisavanbulin administered ... [pmc.ncbi.nlm.nih.gov]
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